4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
It’s known that compounds with a thiazole ring, such as this one, have been associated with a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show diverse biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biochemical reactions . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be influenced by their chemical structure .
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Action Environment
It’s known that the biological activity of thiazole derivatives can be influenced by various factors, including their chemical structure, the presence of other compounds, and the specific biological environment .
Preparation Methods
The synthesis of 4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the benzamide moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research indicates that it may have applications in the development of new drugs for treating various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: These compounds are known for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-10-18-14-7-6-13(8-15(14)21-10)19-16(20)12-4-2-11(9-17)3-5-12/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKXBZDHMQHYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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